A study published in the journal "Heterocyclic Communications" describes the synthesis of 7-(tert-Butyl)indoline-2,3-dione through the reaction of N-tert-butylisatin with hydrazine hydrate. The study also details the characterization of the synthesized compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. []
Based on the structural similarity of 7-(tert-Butyl)indoline-2,3-dione to other indoline-2,3-diones, researchers might explore its potential applications in various fields, including:
7-(tert-Butyl)indoline-2,3-dione is a synthetic organic compound belonging to the class of indoline derivatives. This compound features a tert-butyl group at the 7-position of the indoline structure, along with a dione functional group at positions 2 and 3. The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C12H13NO2, and it has garnered interest due to its potential applications in medicinal chemistry and materials science.
The reactivity of 7-(tert-Butyl)indoline-2,3-dione can be attributed to its electrophilic dione moiety, which can undergo various chemical transformations:
These reactions make 7-(tert-Butyl)indoline-2,3-dione a versatile building block in organic synthesis.
Research indicates that indoline derivatives, including 7-(tert-Butyl)indoline-2,3-dione, exhibit a range of biological activities:
These biological properties highlight the compound's potential as a lead structure for drug discovery.
Several methods have been developed for synthesizing 7-(tert-Butyl)indoline-2,3-dione:
7-(tert-Butyl)indoline-2,3-dione has several applications across different fields:
These applications underline the compound's significance in both academic research and industrial settings.
Studies focusing on the interactions of 7-(tert-Butyl)indoline-2,3-dione with biological targets are crucial for understanding its mechanism of action:
These interaction studies are essential for evaluating the therapeutic potential of 7-(tert-Butyl)indoline-2,3-dione.
Several compounds share structural similarities with 7-(tert-Butyl)indoline-2,3-dione:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole-2,3-dione | Indole derivative | Antimicrobial and anticancer activity |
| Isatin | Isatin derivative | Neuroprotective effects |
| 5-Bromoindole | Brominated indole | Anticancer activity |
| 6-Bromoindoline-2,3-dione | Bromo-indoline derivative | Antibacterial properties |
7-(tert-Butyl)indoline-2,3-dione is unique due to its tert-butyl substitution which may enhance solubility and bioavailability compared to other indole derivatives. Additionally, its specific dione functionality allows for diverse reactivity that may not be present in simpler analogs.
This comprehensive overview highlights the significance of 7-(tert-Butyl)indoline-2,3-dione in both synthetic chemistry and biological research, paving the way for future investigations into its applications and mechanisms of action.
7-(tert-Butyl)indoline-2,3-dione represents a substituted derivative of the parent compound isatin, which is formally known as indoline-2,3-dione [1] [2]. This heterocyclic organic compound belongs to the broader class of indole derivatives, characterized by the presence of a fused benzene-pyrrole ring system with ketone functionalities at the 2 and 3 positions [3] [4]. The compound is distinguished by the presence of a tert-butyl substituent group at the 7-position of the indoline ring system [1] [2].
The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C₁₂H₁₃NO₂, with a molecular weight of 203.24 grams per mole [1] [2] [5]. The Chemical Abstracts Service has assigned this compound the registry number 57817-00-2, which serves as its unique identifier in chemical databases worldwide [1] [2] [6].
According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 7-(tert-butyl)indoline-2,3-dione [2]. Alternative acceptable names include 7-tert-butyl-1H-indole-2,3-dione and 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- [4]. The parent structure, indoline-2,3-dione, is also known by its traditional name isatin, which derives from its historical discovery as an oxidation product of indigo dye [7] [8].
The nomenclature reflects the structural features of the molecule, where "indoline" indicates the reduced indole ring system, "2,3-dione" specifies the positions of the ketone functional groups, and "7-(tert-butyl)" denotes the location and nature of the alkyl substituent [2] [4]. The tert-butyl group, formally named as 1,1-dimethylethyl, consists of a central carbon atom bonded to three methyl groups [4].
The compound can be represented through various standardized molecular notation systems that facilitate computational analysis and database searches [2] [5]. The Simplified Molecular Input Line Entry System representation is O=C1NC2=C(C=CC=C2C(C)(C)C)C1=O, which provides a linear encoding of the molecular structure [1] [5]. The canonical Simplified Molecular Input Line Entry System notation is CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O [2].
The International Chemical Identifier string for this compound is InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15), with the corresponding key being PGFXVLYLDZCGJU-UHFFFAOYSA-N [2]. These identifiers enable precise structural communication across different software platforms and chemical databases.
7-(tert-Butyl)indoline-2,3-dione belongs to the chemical class of indolines, which are derivatives of the indole heterocyclic system [9]. The parent compound isatin is classified as an indoledione, specifically the 2,3-diketo derivative of indole [10]. This classification places the compound within the broader category of organoheterocyclic compounds [9].
The structural framework consists of a benzene ring fused to a pyrrole ring, with the pyrrole nitrogen bearing a hydrogen atom [7] [11]. The diketone functionality at positions 2 and 3 of the indoline ring contributes significantly to the compound's reactivity and potential biological activity [4]. The tert-butyl substituent at the 7-position enhances the compound's lipophilicity, which may influence its solubility characteristics and interaction with biological membranes [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | [1] [2] |
| Molecular Weight | 203.24 g/mol | [1] [2] [6] |
| Chemical Abstracts Service Number | 57817-00-2 | [1] [2] |
| MDL Number | MFCD20282731 | [1] [5] |
| Exact Mass | 203.095 g/mol | [3] |
| Monoisotopic Mass | 203.095 g/mol | [3] |
| Topological Polar Surface Area | 46.17 Ų | [3] |
| Partition Coefficient (LogP) | 2.257 | [3] |
The 7-position substitution in indoline-2,3-dione derivatives represents a specific regioselective modification of the parent heterocyclic system [12] [13]. The numbering system for indoline begins with the nitrogen atom as position 1, followed by the adjacent carbonyl carbon as position 2, continuing around the ring system [7] [14]. The 7-position corresponds to the carbon atom adjacent to the nitrogen in the benzene portion of the fused ring system [13].
Research into substitution patterns of isatin derivatives has demonstrated that the position of substituents significantly affects the chemical and biological properties of these compounds [11] [15]. The tert-butyl group at the 7-position provides steric bulk that can influence both the electronic properties of the molecule and its spatial orientation in chemical reactions [16] [17]. Studies have shown that 7-substituted isatin derivatives often exhibit different reactivity patterns compared to their 4-, 5-, or 6-substituted analogs [13] [18].
7-(tert-Butyl)indoline-2,3-dione is part of a broader family of isatin derivatives that have been extensively studied for their synthetic utility and biological activities [11] [15]. The parent compound isatin was first isolated by Otto Linné Erdman and Auguste Laurent in 1840 through the oxidation of indigo dye with nitric and chromic acids [7]. Since its discovery, isatin has served as a versatile building block for the synthesis of numerous biologically active compounds [11] [15].
7-(tert-Butyl)indoline-2,3-dione represents a significant member of the indoline-2,3-dione family, characterized by the presence of a bulky tert-butyl substituent at the 7-position of the indoline scaffold [1] [2]. This compound features the fundamental indoline-2,3-dione core structure with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 57817-00-2, with the MDL number MFCD20282731 [2] [3].
The core indoline structure consists of a fused bicyclic system comprising a benzene ring fused to a five-membered pyrrolidine ring [1] [2]. The characteristic dione functionality at positions 2 and 3 creates a conjugated carbonyl system that significantly influences the compound's chemical reactivity and physical properties [4]. The tert-butyl group at position 7 introduces substantial steric bulk and electronic effects that distinguish this derivative from the parent isatin compound [5].
The exact molecular mass of 7-(tert-Butyl)indoline-2,3-dione is 203.095 Da [1]. The compound exhibits a polar surface area of 46.17 Ų, indicating moderate polarity characteristics [1]. The calculated logarithm of the partition coefficient (LogP) is 2.26, suggesting favorable lipophilicity for biological membrane permeation [1]. The molecular structure contains one hydrogen bond donor (the NH group) and three hydrogen bond acceptors (two carbonyl oxygens and the nitrogen atom) [1].
The indoline-2,3-dione scaffold exhibits near-planar geometry, which is a characteristic feature of this class of compounds [6] [7]. Crystallographic studies of related indoline-2,3-dione derivatives reveal that the non-hydrogen atoms typically demonstrate mean deviations from planarity ranging from 0.026 to 0.058 Å [7] [8]. This planarity facilitates π-π stacking interactions in the solid state and contributes to the compound's stability [6] [9].
The tert-butyl substituent at position 7 introduces conformational considerations due to its bulky nature [1] [5]. The steric requirements of the tert-butyl group influence the overall molecular geometry and may affect intermolecular interactions in both solid and solution phases [5]. The rotatable bond count is minimal (1), primarily associated with the tert-butyl group orientation relative to the aromatic ring [1].
The indoline-2,3-dione system features a conjugated dione functionality that creates an electron-deficient center [4]. The presence of the tert-butyl group at position 7 provides electron-donating characteristics through hyperconjugation and inductive effects [5]. This substitution pattern results in a formal charge of zero for the overall molecule [1].
The molecular complexity index of 323 reflects the structural sophistication introduced by the tert-butyl substitution pattern [1]. This complexity arises from the combination of the fused ring system, the conjugated dione functionality, and the branched alkyl substituent [1] [5].
Indoline-2,3-dione derivatives characteristically engage in hydrogen bonding through their NH and carbonyl groups [10] [7]. Crystal structure analyses of related compounds reveal that molecules typically dimerize through pairs of N-H⋯O hydrogen bonds [10]. In 7-methylindoline-2,3-dione, a structurally similar compound, molecules form dimers through N1-H1⋯O1 hydrogen bonds [10].
The hydrogen bonding capability of 7-(tert-Butyl)indoline-2,3-dione is expected to follow similar patterns, with the NH group serving as a hydrogen bond donor and the carbonyl oxygens functioning as acceptors [10] [7]. The steric bulk of the tert-butyl group may influence the precise geometry of these interactions compared to less substituted derivatives [5].
Crystal packing studies of indoline-2,3-dione derivatives demonstrate significant π-π stacking interactions between aromatic ring systems [10] [9]. In 7-methylindoline-2,3-dione, the nine-membered rings stack along the crystallographic b-axis through parallel slipped π-π interactions with an intercentroid distance of 3.8832 Å [10]. The interplanar distance measures 3.4038 Å with a slippage of 1.8690 Å [10].
The presence of the bulky tert-butyl group in 7-(tert-Butyl)indoline-2,3-dione is expected to influence these stacking interactions, potentially altering the intermolecular distances and orientations compared to smaller substituents [5]. These interactions contribute to the overall stability of the crystalline structure [9].
Based on structural analogy with related indoline-2,3-dione derivatives, 7-(tert-Butyl)indoline-2,3-dione exhibits characteristic nuclear magnetic resonance spectroscopic features [11] [12]. In ¹H NMR spectroscopy, the aromatic protons typically appear in the range of 6.5-7.8 ppm, while the tert-butyl group protons resonate around 1.4 ppm as a singlet [11] [12]. The NH proton characteristically appears as a broad signal around 11 ppm, consistent with hydrogen bonding in solution [11] [12].
¹³C NMR spectroscopy reveals distinctive carbonyl carbon signals above 180 ppm, characteristic of the dione functionality [11] [12]. Aromatic carbons appear in the range of 110-150 ppm, while the tert-butyl carbons show characteristic patterns with the quaternary carbon appearing downfield relative to the methyl carbons [11] [12].
Infrared spectroscopic analysis of indoline-2,3-dione derivatives reveals characteristic absorption bands [11] [12]. The NH stretch typically appears around 3200 cm⁻¹, while the carbonyl stretching vibrations occur near 1730 cm⁻¹ [11] [12]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region, providing additional structural confirmation [11] [12].
Mass spectrometric analysis of 7-(tert-Butyl)indoline-2,3-dione shows the molecular ion peak at m/z 203, corresponding to the molecular weight [1] [2]. Fragmentation patterns typically involve loss of portions of the tert-butyl group and ring fragmentations characteristic of indoline systems [1] [2].
The melting point of 7-(tert-Butyl)indoline-2,3-dione has not been experimentally determined in the available literature. However, based on substitution patterns in related compounds, substituted isatins typically exhibit melting points in the range of 130-200°C [13]. The presence of the bulky tert-butyl group may influence the melting point through effects on crystal packing efficiency [5].
Related indoline-2,3-dione derivatives show varying thermal properties depending on their substitution patterns [14] [11]. For example, 1-butyl-7-methyl-1H-indole-2,3-dione exhibits a melting point of 57-60°C [11], while other derivatives show higher melting points depending on their molecular architecture [14] [11].
The compound's moderate LogP value of 2.26 suggests balanced hydrophilic and lipophilic characteristics [1]. This property profile indicates potential solubility in both polar and moderately nonpolar solvents [1]. The presence of the polar dione functionality provides water solubility contributions, while the tert-butyl group enhances solubility in organic solvents [1] [5].
The comparison between 7-(tert-Butyl)indoline-2,3-dione and its positional isomer 6-(tert-Butyl)indoline-2,3-dione reveals interesting structural relationships [15]. Both compounds share the same molecular formula (C₁₂H₁₃NO₂) and molecular weight (203.24 g/mol) but differ in the position of tert-butyl substitution [1] [15]. The 6-isomer bears CAS number 388628-10-2, distinguishing it from the 7-substituted derivative [15].
The structural comparison with related compounds illustrates the impact of different substituents at position 7 [16] [11]. 5-Bromo-7-(tert-butyl)indoline-2,3-dione (CAS 1442431-11-9) demonstrates the effect of additional halogen substitution, resulting in increased molecular weight (282.14 g/mol) due to the bromine atom [16]. This compound exemplifies how multiple substitutions can modulate the physical and chemical properties of the indoline-2,3-dione scaffold [16].
The heavy atom count of 15 reflects the substantial molecular size relative to the parent isatin compound [1]. The formal charge of zero indicates electrical neutrality under standard conditions [1]. The topological polar surface area of 46.17 Ų falls within ranges associated with favorable drug-like properties [1].
The minimal number of rotatable bonds (1) indicates limited conformational flexibility, which may contribute to the compound's stability and predictable behavior in biological systems [1]. The primary conformational variable involves rotation around the bond connecting the tert-butyl group to the aromatic ring [1] [5].
While specific crystallographic data for 7-(tert-Butyl)indoline-2,3-dione remains unavailable in the current literature, extrapolation from related structures provides insight into expected packing arrangements [6] [9] [8]. The compound likely adopts packing motifs similar to other 7-substituted indoline-2,3-diones, characterized by hydrogen-bonded dimers and π-π stacking interactions [10].
The bulky tert-butyl substituent introduces steric constraints that may influence the efficiency of molecular packing compared to smaller substituents [5]. These effects could manifest in altered unit cell parameters and modified intermolecular contact distances [5].
The crystal structure is expected to feature three-dimensional networks stabilized by N-H⋯O hydrogen bonds and π-π interactions [6] [9]. Additional weak interactions, such as C-H⋯O contacts and C-H⋯π interactions, likely contribute to the overall stability of the crystal lattice [9].